Calcium bromate

Descripción

Significance in Contemporary Chemical Science

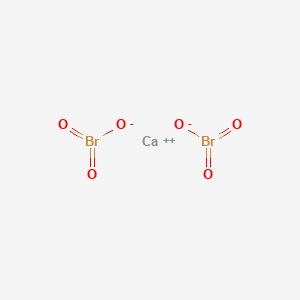

Calcium bromate (B103136), with the chemical formula Ca(BrO₃)₂, is a notable inorganic compound composed of a calcium cation (Ca²⁺) and two bromate anions (BrO₃⁻). Its significance in modern chemical science stems primarily from its character as a strong oxidizing agent. vizagchemical.com This property underpins its utility in various chemical reactions and analytical procedures. vizagchemical.com The compound serves as a source of bromate ions in aqueous solutions, making it relevant to studies involving bromate chemistry. While it shares similarities with other bromates like potassium and sodium bromate, its unique properties associated with the calcium cation differentiate its behavior and applications in specific contexts.

Scope of Academic Inquiry

Academic research on calcium bromate has encompassed several key areas. Investigations have focused on its fundamental chemical and physical properties, including its solubility in water across a range of temperatures and its thermal decomposition characteristics. acs.orgscispace.com The compound has been a subject in the field of analytical chemistry, where it is employed as a reagent. vizagchemical.com Furthermore, scientific inquiry has extended to its synthesis methodologies and its behavior in solid-state reactions. wikipedia.orgatamanchemicals.com Studies have also explored the incorporation of bromate ions into crystal lattices, such as calcite and aragonite, which has implications for geochemistry and environmental science. reading.ac.uk

Historical Context of this compound Investigations

Historically, this compound has been recognized for its oxidizing properties. Its preparation has been documented through various chemical reactions, including the reaction of calcium hydroxide (B78521) with sodium bromate or the electrolysis of calcium bromide solutions. wikipedia.orgkiddle.co A significant historical application that brought it into the realm of applied chemistry was its use as a dough conditioner and maturing agent in the baking industry in some countries, where it was valued for its ability to improve dough strength and texture. wikipedia.orgisitbadforyou.com This application, designated with the E number E924b, spurred interest in its chemical behavior. wikipedia.orgatamanchemicals.com

Structure

2D Structure

Propiedades

IUPAC Name |

calcium;dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO3.Ca/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROPHIUSZODNGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(BrO3)2, Br2CaO6 | |

| Record name | calcium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_bromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143676 | |

| Record name | Calcium bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10102-75-7 | |

| Record name | Calcium bromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ2S78C3RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Calcium Bromate

Electrochemical Synthesis Routes

Electrochemical synthesis involves using electrical energy to drive a non-spontaneous chemical reaction. For calcium bromate (B103136), this typically involves the oxidation of bromide ions in an aqueous solution containing calcium ions. benchchem.com

Electrolysis of Calcium Bromide Solutions

One method for synthesizing calcium bromate is through the electrolysis of a calcium bromide solution. benchchem.com This process involves passing an electric current through an aqueous solution of calcium bromide (CaBr₂). At the anode (positive electrode), bromide ions (Br⁻) are oxidized to form bromate ions (BrO₃⁻). At the cathode (negative electrode), water is typically reduced to hydrogen gas and hydroxide (B78521) ions in aqueous solutions, although in concentrated solutions of calcium bromide, calcium metal can theoretically be formed at the cathode during electrolysis of molten CaBr₂. brainly.combrainly.com The bromate ions then combine with calcium ions present in the solution to form this compound. benchchem.com This method is often preferred for industrial production due to its efficiency and scalability. benchchem.com The electrolysis is typically carried out at temperatures between 65 and 70°C and may involve the presence of dichromate. benchchem.com Lead dioxide or iron can be used as anodes, while stainless steel or copper can serve as cathodes. benchchem.com

Br⁻ + 3 H₂O → BrO₃⁻ + 6 H⁺ + 6 e⁻

These bromate ions then combine with calcium ions:

Ca²⁺ + 2 BrO₃⁻ → Ca(BrO₃)₂

In practice, the electrolysis of calcium bromide solution to yield this compound is theoretically possible. atamanchemicals.com

Influence of Current Density and Electrolyte Parameters on Synthesis Efficiency

Current density, which is the amount of current flowing per unit area of the electrode, significantly influences the efficiency of electrochemical synthesis. Higher current densities can lead to increased reaction rates, but they can also potentially decrease efficiency due to competing side reactions, such as oxygen evolution at the anode, especially at lower bromide concentrations. benchchem.comresearchgate.netresearchgate.net Research on the electro-oxidation of other substances in the presence of bromide electrolytes suggests that there is an optimal current density for high current efficiency and low bromide loss. core.ac.uk

Electrolyte parameters, such as temperature and concentration, also play crucial roles. Maintaining specific temperature ranges, like 65–70°C during the electrolysis of calcium bromide, is noted as a condition for synthesis. benchchem.com The concentration of bromide ions in the electrolyte is particularly important; efficiency can drop at low bromide concentrations (<0.5 M) due to competing reactions. benchchem.com The pH of the electrolyte can also affect the process, with a pH greater than 8 potentially minimizing the decomposition of bromic acid intermediates. benchchem.com

While specific detailed research findings on the precise influence of a wide range of current densities and electrolyte parameters solely on this compound synthesis efficiency were not extensively detailed in the provided text snippets, general principles of electrochemistry and findings from related processes (like calcium metal electrowinning or electro-oxidation of other compounds) suggest that these parameters are critical for optimizing yield and purity. researchgate.netresearchgate.netcore.ac.uk911metallurgist.comelpub.ru For instance, studies on other electrochemical processes highlight that increasing current density can increase energy consumption and operating costs, and there can be an optimal current density for efficiency. researchgate.netresearchgate.net Electrolyte composition and temperature are also known to affect current efficiency and product purity in electrochemical processes. 911metallurgist.comelpub.ru

Emerging Synthesis Approaches

Beyond traditional methods, newer techniques are being explored for the synthesis and purification of this compound, often with a focus on efficiency and environmental considerations.

Electrodialysis Metathesis for Co-production and Purification

Electrodialysis metathesis (EDM) is an emerging electrochemical technique that can be applied to the synthesis of inorganic salts, including this compound. researchgate.netresearchgate.net This method utilizes an electrodialysis cell, typically consisting of multiple compartments separated by ion-exchange membranes, to drive a metathesis reaction under the influence of an electric field. google.com

A recent study explored the use of continuous electrodialysis metathesis for the direct conversion of bromine-rich fluid, containing primarily sodium bromide and sodium bromate, into calcium bromide and this compound as a co-product. acs.org This approach offers a more efficient and environmentally friendly alternative to traditional methods for utilizing bromine-rich streams. acs.org In this process, ions are transported across selective membranes, facilitating the reaction and simultaneous separation and concentration of the products. researchgate.netresearchgate.net

Research findings from this electrodialysis metathesis approach have shown that the concentrations of calcium bromide and this compound in the product solution can reach up to 1.31 mol/L and 0.195 mol/L, respectively. acs.org Purification of the co-produced this compound and calcium bromide can be achieved through methods such as evaporation followed by solid-liquid extraction, resulting in high purity levels for the recovered salts. acs.org This highlights the potential of electrodialysis metathesis as a promising route for the clean production and purification of this compound, often in conjunction with other valuable bromide salts. acs.org

Data Table: Synthesis Parameters and Outcomes

| Synthesis Method | Reactants | Conditions | Products | Key Findings/Notes |

| Reaction of Calcium Sulfate (B86663) with Barium Bromate | CaSO₄, Ba(BrO₃)₂ | Aqueous solution, potentially up to 80°C lookchem.com | Ca(BrO₃)₂, BaSO₄ (solid) lookchem.combenchchem.com | Forms this compound monohydrate; BaSO₄ precipitates. lookchem.com Can be dehydrated at 150°C. niscpr.res.in |

| Electrodialysis Metathesis | Bromine-rich fluid (NaBr, NaBrO₃), Calcium source | Continuous electrodialysis cell | CaBr₂, Ca(BrO₃)₂ | Co-production of CaBr₂ and Ca(BrO₃)₂; Concentrations up to 1.31 M (CaBr₂) and 0.195 M (Ca(BrO₃)₂). acs.org |

Structural Elucidation and Advanced Spectroscopic Characterization of Calcium Bromate

Crystallographic Investigations

The determination of the precise three-dimensional arrangement of atoms within a crystal is fundamental to understanding its physical and chemical properties. For calcium bromate (B103136), crystallographic studies are essential to elucidate the coordination of the calcium ion, the geometry of the bromate anion, and the role of water molecules in the hydrated form.

X-Ray Diffraction Analysis of Calcium Bromate Hydrates and Anhydrates

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. govinfo.gov For this compound, the most commonly cited crystalline form is the monohydrate, Ca(BrO₃)₂·H₂O. Early crystallographic work has identified this compound as belonging to the monoclinic crystal system. materialsproject.orgaps.org This indicates that the unit cell has vectors of unequal length, with two pairs of vectors being perpendicular and the third pair making an angle other than 90 degrees.

Information regarding the crystal structure of anhydrous this compound is even more scarce. The process of dehydration is known to alter the crystal structure, but specific crystallographic data for the anhydrous form resulting from the removal of water from the monohydrate has not been widely reported.

Phase Relationships and Polymorphism Studies

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. researchgate.netstfx.ca The study of phase relationships and polymorphism is critical for understanding the stability of different crystalline forms under various conditions of temperature and pressure.

Currently, there is limited published research specifically detailing the polymorphism of this compound. While the monohydrate is the most commonly known form, the existence and characterization of other hydrated or anhydrous polymorphs have not been extensively investigated. Phase transition studies, which would involve techniques like differential scanning calorimetry (DSC) coupled with X-ray diffraction, would be necessary to identify any temperature- or pressure-induced changes in the crystal structure and to establish the thermodynamic relationships between potential polymorphs. Without such studies, a comprehensive understanding of the phase behavior of this compound remains incomplete.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides insights into the molecular vibrations of a compound. These techniques are powerful tools for identifying functional groups and probing the local chemical environment of atoms within a crystal lattice.

Infrared Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by the vibrational modes of the bromate ion (BrO₃⁻) and, in the case of the hydrate, the water molecule (H₂O).

The bromate ion, which has a trigonal pyramidal structure (C₃ᵥ symmetry), has four fundamental vibrational modes: the symmetric stretching (ν₁), the symmetric bending (ν₂, δs), the asymmetric stretching (ν₃, νd), and the asymmetric bending (ν₄, δd). In the solid state, the site symmetry of the bromate ion within the crystal lattice can be lower than C₃ᵥ, which may lead to the lifting of degeneracies and the appearance of additional bands in the spectrum.

Specific experimental FTIR spectra for this compound with detailed band assignments are not widely available in the literature. However, based on studies of other bromate salts, the approximate regions for the bromate ion vibrations can be predicted.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (for BrO₃⁻) |

| Symmetric Stretch (ν₁) | ~800 |

| Symmetric Bend (ν₂) | ~360 |

| Asymmetric Stretch (ν₃) | ~800 |

| Asymmetric Bend (ν₄) | ~420 |

Note: These are approximate ranges and can shift based on the cation and crystal structure.

For this compound monohydrate, additional bands corresponding to the vibrational modes of water (stretching and bending) would be expected, typically in the regions of 3000-3600 cm⁻¹ (O-H stretching) and around 1600-1650 cm⁻¹ (H-O-H bending).

Raman Spectroscopic Studies

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy can differ, providing a more complete picture of the vibrational modes of a molecule.

Similar to the IR analysis, the Raman spectrum of this compound would primarily show the vibrational modes of the bromate ion. For a free BrO₃⁻ ion with C₃ᵥ symmetry, all four fundamental modes are expected to be Raman active.

Detailed Raman spectra of this compound are not extensively reported in scientific literature. However, analysis of related compounds suggests that the symmetric stretching mode (ν₁) typically gives rise to a strong, sharp peak, making it a characteristic feature in the Raman spectrum of bromates. The other modes would also be present, and their positions and intensities would be influenced by the crystal environment.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. aps.org

For this compound monohydrate, thermal analysis reveals a two-stage decomposition process. The first stage involves the loss of the water of hydration to form the anhydrous salt. This dehydration step has been reported to occur at temperatures below 180 °C, with some studies indicating a more specific range of 130 to 150 °C. materialsproject.orgaps.orgresearchgate.net This process is endothermic, meaning it absorbs heat.

The second stage of decomposition occurs at higher temperatures, where the anhydrous this compound decomposes to form calcium bromide (CaBr₂) and oxygen (O₂). researchgate.net This decomposition has been reported to begin above 180 °C, with a more specific range given as 270 to 300 °C. researchgate.net This is a redox reaction and is also an endothermic process.

A typical TGA curve for this compound monohydrate would show two distinct weight loss steps corresponding to these two decomposition events. The DTA curve would show corresponding endothermic peaks.

Summary of Thermal Decomposition Events for Ca(BrO₃)₂·H₂O

| Decomposition Stage | Temperature Range (°C) | Products | Type of Process |

| Dehydration | < 180 (specifically 130-150) | Ca(BrO₃)₂ + H₂O | Endothermic |

| Decomposition | > 180 (specifically 270-300) | CaBr₂ + 3O₂ | Endothermic |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique is adept at identifying physical and chemical changes that involve the absorption or release of heat. For this compound monohydrate (Ca(BrO₃)₂·H₂O), DTA reveals distinct thermal events corresponding to its decomposition.

The initial endothermic event observed in the DTA curve of this compound monohydrate corresponds to the loss of its water of hydration. This dehydration process typically occurs in the temperature range of 130°C to 150°C researchgate.netacs.org. An endothermic peak in this region signifies the energy absorbed by the compound to break the bonds holding the water molecule within its crystal lattice, leading to the formation of anhydrous this compound.

Following dehydration, a second significant thermal event is the decomposition of the anhydrous this compound. This process is also endothermic and occurs at higher temperatures, generally starting around 270°C and completing by 300°C researchgate.netacs.org. This endotherm represents the energy required to break down the this compound into calcium bromide (CaBr₂) and oxygen (O₂). The DTA curve provides critical information on the temperatures at which these transformations are initiated, reach their maximum rate, and are completed.

Table 1: Key DTA Events for this compound Monohydrate

| Thermal Event | Temperature Range (°C) | Peak Type | Associated Reaction |

|---|---|---|---|

| Dehydration | 130 - 150 | Endothermic | Ca(BrO₃)₂·H₂O → Ca(BrO₃)₂ + H₂O |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC provides quantitative information about the enthalpy changes associated with thermal transitions.

For this compound monohydrate, the DSC thermogram would mirror the events seen in DTA but with the added advantage of quantifying the heat flow. The dehydration of the monohydrate would be observed as an endothermic peak, and the area under this peak can be integrated to determine the enthalpy of dehydration. This value represents the energy required to remove one mole of water from the crystal structure.

Subsequently, the decomposition of the anhydrous this compound into calcium bromide and oxygen would appear as a second, more significant endothermic peak at a higher temperature. The enthalpy of decomposition can be calculated from the area of this peak. This provides valuable thermodynamic data regarding the stability of the bromate anion and the energy required for its conversion to the bromide form.

Table 2: Hypothetical DSC Data for this compound Monohydrate

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) |

|---|---|---|---|

| Dehydration | ~130 | ~140 | (Not available in search results) |

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the stoichiometry of decomposition reactions and for quantifying the volatile components of a compound.

The TGA curve for this compound monohydrate clearly delineates its two-stage decomposition process. The first stage involves a distinct mass loss corresponding to the removal of one mole of water of hydration. This mass loss is observed to begin at approximately 137°C and is complete by 150°C researchgate.net. The theoretical mass loss for the dehydration of Ca(BrO₃)₂·H₂O can be calculated and compared with the experimental data to confirm the composition of the hydrate.

Following the initial dehydration, the TGA curve shows a plateau, indicating the stability of the anhydrous this compound over a certain temperature range. The second stage of mass loss begins at a higher temperature, around 270°C, and is complete by 300°C researchgate.net. This mass loss is attributed to the release of oxygen gas as the anhydrous this compound decomposes to form calcium bromide. The final residual mass corresponds to that of calcium bromide, which is stable at these temperatures. The TGA data thus provides a clear pathway for the thermal decomposition of this compound monohydrate.

Table 3: TGA Decomposition Stages of this compound Monohydrate

| Decomposition Stage | Temperature Range (°C) | Volatile Product | Theoretical Mass Loss (%) | Residual Product |

|---|---|---|---|---|

| Dehydration | 137 - 150 | H₂O | ~5.75% | Anhydrous this compound |

Mechanistic Studies of Calcium Bromate Reactivity

Oxidative Chemistry of Calcium Bromate (B103136)

The strong oxidizing nature of calcium bromate is fundamental to its applications in both synthesis and analysis. The bromate ion readily accepts electrons, causing the oxidation of other substances while it is reduced.

Oxidation of Organic Substrates in Controlled Synthesis

While specific citations naming this compound are sparse in synthetic organic literature, the reactive species it provides—the bromate ion—is well-utilized. In conjunction with a bromide source, bromate salts are used for the efficient and controlled oxidation of organic functional groups. A notable application is the oxidation of secondary alcohols to their corresponding ketones. tandfonline.comtandfonline.comoup.comosti.gov

This transformation is typically performed in an acidic aqueous medium. The reaction is not initiated by the bromate ion directly but by the in situ generation of a more potent oxidizing species, hypobromous acid (HBrO), and subsequently bromine (Br₂). The reaction sequence is initiated by the comproportionation of bromate and bromide ions in the presence of an acid:

BrO₃⁻ (aq) + 5Br⁻ (aq) + 6H⁺ (aq) → 3Br₂ (aq) + 3H₂O (l)

The generated bromine then oxidizes the secondary alcohol to a ketone. Research indicates that by carefully controlling the reaction conditions, such as the slow addition of acid, high yields of ketones can be achieved while minimizing side reactions like the formation of brominated by-products. tandfonline.comtandfonline.com This method represents an environmentally benign approach as it can be performed in water at room temperature. tandfonline.comtandfonline.com

Redox Titration Applications in Analytical Protocols

The potent oxidizing capability of this compound makes it a valuable reagent in analytical chemistry, particularly in redox titrations. In these procedures, a standardized solution of this compound is used as the titrant to determine the concentration of a reducible analyte. The endpoint of the titration is detected by a color change, often with the use of a redox indicator.

Key applications include the quantification of various substances:

Iodine: this compound can be used to oxidize iodide ions (I⁻) to iodine (I₂).

Arsenic and Manganese: It also functions as a reagent for the quantitative analysis of arsenic and manganese.

In these titrations, the bromate ion is reduced to bromide, and the stoichiometry of the balanced redox equation allows for precise calculation of the analyte's concentration.

Decomposition and Degradation Mechanisms

This compound can be broken down through thermal energy or reduced through catalytic processes. Understanding these degradation pathways is crucial for its handling and for environmental remediation technologies targeting bromate ions.

Thermal Decomposition Pathways of this compound

This compound is most commonly found in its monohydrate form, Ca(BrO₃)₂·H₂O. atamanchemicals.com Thermal analysis shows that its decomposition occurs in distinct stages. acs.orgscispace.com

Dehydration: Upon heating, the compound first loses its water of crystallization. This dehydration process begins at approximately 130-137°C and is complete by 150°C, yielding anhydrous this compound. acs.org

Decomposition: The anhydrous salt remains stable until a higher temperature is reached. Above 180°C, and more specifically in the range of 270°C to 300°C, it decomposes into solid calcium bromide and oxygen gas. atamanchemicals.comacs.orgwikipedia.org

Ca(BrO₃)₂(s) → CaBr₂(s) + 3O₂(g)

This reaction is an intramolecular redox process where the bromine in the +5 oxidation state (in bromate) is reduced to -1 (in bromide), and the oxygen in the -2 oxidation state is oxidized to 0 (in O₂).

Catalytic Reduction Pathways of Bromate Ions

The reduction of bromate ions, such as those from dissolved this compound, to non-toxic bromide ions is a significant area of research, particularly for water treatment. This conversion is effectively achieved using heterogeneous catalysts. rsc.orgnih.gov The process involves passing bromate-containing water over a solid catalyst, which facilitates the reduction.

BrO₃⁻ + 3H₂ → Br⁻ + 3H₂O

Various metals have been shown to be effective catalysts, with palladium being one of the most studied and promising. rsc.orgmdpi.com These catalysts are typically dispersed on high-surface-area supports to maximize their efficiency. mdpi.com

Catalytic Hydrogenation Mechanisms and Kinetics

Catalytic hydrogenation is a specific and highly effective method for bromate reduction, using hydrogen gas (H₂) as the reducing agent. nih.gov

Mechanism: The reaction mechanism is widely understood to follow a Langmuir-Hinshelwood model. mdpi.com This involves several key steps occurring on the surface of the catalyst (e.g., palladium):

Adsorption: Both reactants, hydrogen (H₂) and bromate ions (BrO₃⁻), adsorb onto the active sites of the catalyst surface.

Hydrogen Dissociation: The adsorbed molecular hydrogen dissociates into reactive atomic hydrogen (H* or H_ads). nih.govyoutube.com This step is crucial as atomic hydrogen is a powerful reducing agent.

Sequential Reduction: The adsorbed bromate ion is sequentially reduced by the adsorbed hydrogen atoms. nih.gov This multi-step reduction proceeds through lower-oxidation-state intermediates like bromite (B1237846) (BrO₂⁻) and hypobromite (B1234621) (BrO⁻) before reaching the final product, bromide (Br⁻). nih.gov

Desorption: The final product, bromide ion, desorbs from the catalyst surface, freeing the active site for the next reaction cycle.

The entire process relies on the catalyst's ability to activate H₂ and facilitate the electron transfer to the bromate ion. nih.gov

Kinetics: Kinetic studies of catalytic bromate hydrogenation have found that the reaction is typically pseudo-first-order with respect to the bromate concentration. mdpi.com This indicates that the rate of reaction is directly proportional to the concentration of bromate, assuming the hydrogen concentration is kept constant and in excess. The rate of bromate reduction is also highly dependent on factors such as the catalyst loading and the concentration of the hydrogen source, as shown in the table below. acs.org

| Catalyst Loading (mg/L) | H₂ Source (NaBH₄) (mg/L) | Apparent Rate Constant (k_app) (min⁻¹) |

| 500 | 50 | 0.009 |

| 500 | 250 | 0.045 |

| 500 | 500 | 0.081 |

| 100 | 500 | 0.017 |

| 1000 | 500 | 0.152 |

| This table is generated based on data from studies on catalytic bromate reduction using a nanoscale cobalt/carbon catalyst and sodium borohydride (B1222165) as a solid-phase hydrogen source. acs.org It demonstrates the dependence of the reaction rate on both catalyst and reductant concentrations. |

Influence of Catalyst Composition and Support Materials

The reactivity of this compound, particularly in decomposition reactions, can be significantly influenced by the presence of catalysts. The composition of the catalyst and the nature of the support material are critical factors that can alter reaction rates and pathways. While specific studies on the catalytic decomposition of this compound are not extensively detailed in publicly available literature, principles from related catalytic systems involving metal oxides and supported catalysts offer significant insights.

Research into catalysts for other processes, such as the CO2 reforming of methane (B114726) using nickel catalysts, provides a framework for understanding how components like calcium can act as promoters. In studies on Ni/CaO/γ-Al2O3 catalysts, calcium has been shown to modify the catalytic properties. It is suggested that in small amounts, calcium can enhance catalytic conversion, possibly due to favorable interactions between the basic calcium oxide (CaO) and acidic reactants like CO2. researchgate.net Conversely, higher concentrations of calcium can lead to a decrease in catalytic activity, an effect linked to an increase in the electron density of the catalyst. researchgate.net

The support material is equally crucial as it affects the dispersion of the active catalytic species and can participate in the reaction mechanism. For instance, in the Ni/CaO/γ-Al2O3 system, it was observed that calcium can compete with nickel for interaction sites on the alumina (B75360) support. researchgate.net This competition influences the formation of nickel species that are more easily reducible. researchgate.net Furthermore, the addition of calcium was found to decrease the sintering resistance of the alumina support and lead to the blockage of smaller pores. researchgate.net These findings highlight the intricate relationship between the active metal, a promoter like calcium, and the support material.

Different calcium compounds themselves can serve as catalysts in various chemical transformations. Calcium oxide (CaO), for example, is a known basic catalyst. alfachemic.com Additionally, more complex structures like rare earth perovskite-type composite oxides, such as Ca2Fe2O5, have demonstrated catalytic activity in processes like the selective catalytic reduction of NOx, showcasing their potential for high-temperature applications. alfachemic.com The catalytic activity of these materials is often linked to their structural and electronic properties, which can be tuned by altering their composition.

The table below summarizes the observed effects of a calcium-containing promoter and the support material in a model catalytic system, which can be extrapolated to predict potential influences on this compound reactivity.

Table 1: Influence of Calcium as a Promoter and Alumina as a Support in Ni-based Catalysis

| Component | Observation | Implication for Reactivity | Reference |

|---|---|---|---|

| Catalyst Promoter (Calcium) | Low quantities may increase catalytic conversion. | Potential for rate enhancement in this compound decomposition. | researchgate.net |

| High quantities may decrease catalytic activity. | Overloading with a promoter could inhibit the reaction. | researchgate.net | |

| Competes with the active metal (Nickel) for support interactions. | Alters the nature and reactivity of the primary catalytic sites. | researchgate.net | |

| Favors the formation of more easily reducible active metal species. | Could lower the activation energy for a catalytic cycle. | researchgate.net | |

| Support Material (γ-Alumina) | Calcium addition can block small pores. | May reduce the available surface area for the reaction. | researchgate.net |

Reaction Kinetics and Thermodynamics of this compound Transformations

Ca(BrO₃)₂(s) → CaBr₂(s) + 3O₂(g)

The study of the kinetics of this solid-state decomposition involves determining key parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model, which describes the physical and chemical steps occurring during the reaction. These parameters are often determined through thermogravimetric analysis (TGA), where the mass of the sample is monitored as a function of temperature at various heating rates. bath.ac.uk

Kinetic studies have also been performed on aqueous reactions involving the bromate ion, such as the bromate-bromide reaction in acidic solution. These studies reveal complex rate laws with dependencies on the concentrations of multiple species, including catalysts. For example, the rate law for the bromate-bromide reaction has been reported as ν = k[BrO₃⁻][Br⁻][H⁺]², indicating a first-order dependence on bromate and bromide and a second-order dependence on the hydrogen ion concentration. scielo.br The presence of a catalyst like acetate (B1210297) can introduce additional terms to the rate law, highlighting the sensitivity of bromate reactivity to the chemical environment. acs.org

The table below presents kinetic data for the aqueous bromate-bromide reaction, illustrating the types of parameters determined in such studies.

Table 2: Kinetic Data for the Aqueous Bromate-Bromide Reaction

| Reaction System | Rate Law | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| Bromate-Bromide in Perchloric Acid | ν = k[BrO₃⁻][Br⁻][H⁺]² | Not specified | T = 25.0 °C | scielo.br |

The thermodynamics of this compound transformation are governed by the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with the reaction. The thermal decomposition of this compound to calcium bromide is an entropically favored process due to the release of three moles of oxygen gas from one mole of solid reactant.

To fully define the thermodynamics of this decomposition, the standard enthalpy of formation (ΔfH°) of this compound is required. While this value is not widely documented, the thermodynamic properties of the decomposition product, calcium bromide (CaBr₂), are well-established.

Table 3: Thermodynamic Data for Calcium Bromide (CaBr₂)

| Property | Value | Units | Reference |

|---|---|---|---|

| Standard Enthalpy of Formation (solid) | -683.25 | kJ/mol | nist.gov |

| Standard Molar Entropy (solid) | 130 | J/mol·K | nist.gov |

| Lattice Energy (from Born-Haber cycle) | -2148 | kJ/mol | issr.edu.kh |

The enthalpy of formation of calcium bromide is highly negative, indicating its thermodynamic stability relative to its constituent elements in their standard states. nist.gov The large negative lattice energy confirms the strength of the ionic bonds in the solid calcium bromide crystal. issr.edu.kh

Environmental Chemistry of Bromate: Formation, Mitigation, and Remediation in Aqueous Systems

Bromate (B103136) Formation Mechanisms during Water Treatment

The formation of bromate (BrO₃⁻) in water treatment is largely a consequence of the oxidation of bromide ions (Br⁻) present in the source water acs.orgwho.int. This oxidation can occur through various pathways, primarily driven by the disinfectants used, such as ozone and chlorine acs.orgwho.int.

Ozonation-Induced Bromate Formation from Bromide Ions

Ozonation is a powerful disinfection and oxidation process used in water treatment acs.org. However, the presence of bromide ions during ozonation can lead to the formation of bromate acs.orgwho.int. The mechanism of bromate formation during ozonation is complex and involves reactions with both molecular ozone (O₃) and secondary oxidants, particularly hydroxyl radicals (•OH), which are formed from ozone decomposition acs.orgnih.gov. This mechanism has been categorized into several main pathways acs.orgnih.gov.

Direct Ozone Pathways

The direct pathway involves the reaction of bromide ions directly with molecular ozone core.ac.ukwateronline.com. This pathway is considered less important in some water matrices compared to indirect pathways jocpr.com. The initial step involves the oxidation of bromide to hypobromous acid (HOBr) or hypobromite (B1234621) ions (OBr⁻), depending on the pH acs.orgmdpi.com. These intermediates can then be further oxidized by ozone through a series of steps to form bromate jocpr.commdpi.com.

Hydroxyl Radical-Mediated Pathways

Hydroxyl radicals (•OH) are potent oxidants formed during the decomposition of ozone in water acs.orgcore.ac.uk. They play a significant role in bromate formation, particularly at higher pH values where ozone decomposition is faster core.ac.uk. Hydroxyl radicals can react with bromide ions to form bromine radicals (Br•), which can then participate in subsequent reactions leading to bromate acs.orgnih.govcore.ac.uk. This indirect pathway, driven by hydroxyl radicals, is often considered a main pathway for bromate formation during ozonation, especially in waters where •OH formation is promoted jocpr.com. The reaction sequence initiated by hydroxyl radicals can lead to the formation of intermediates such as BrO• radicals and bromite (B1237846) ions (BrO₂⁻), which are then further oxidized to bromate wateronline.commdpi.com.

Role of Hypobromous Acid/Hypobromite Intermediates

Hypobromous acid (HOBr) and hypobromite ions (OBr⁻) are key intermediates in the formation of bromate during ozonation acs.orgmdpi.com. They are formed from the initial oxidation of bromide by ozone or hydroxyl radicals acs.orgmdpi.com. These intermediates can then be further oxidized by either ozone or hydroxyl radicals to ultimately form bromate acs.orgnih.govmdpi.com. The equilibrium between HOBr and OBr⁻ is pH-dependent, influencing their reactivity and subsequent reaction pathways towards bromate formation core.ac.uk. For instance, at lower pH, HOBr is the dominant species, while at higher pH, OBr⁻ is more prevalent core.ac.uk. The oxidation of HOBr/OBr⁻ by hydroxyl radicals is a significant route for bromate formation acs.orgnih.govmdpi.com.

Chlorination-Induced Bromate Formation

While ozonation is the primary concern for bromate formation, it can also occur to a lesser extent during chlorination, particularly in concentrated hypochlorite (B82951) solutions or under specific conditions who.intmdpi.com. The formation of bromate during chlorination is generally a slower process compared to ozonation nih.gov. The mechanism involves the oxidation of bromide ions by chlorine (Cl₂) or hypochlorous acid (HOCl)/hypochlorite ions (OCl⁻) to form hypobromous acid (HOBr)/hypobromite ions (OBr⁻) mdpi.com. These bromine intermediates can then be further oxidized to bromate mdpi.comaquaenergyexpo.com. The presence of certain metal oxides, such as copper oxide (CuO) and nickel oxide (NiO), has been shown to enhance bromate formation during chlorination by catalyzing the disproportionation of hypobromous acid nih.govacs.org.

Factors Influencing Bromate Formation Kinetics

Several factors influence the kinetics and extent of bromate formation during water treatment. These include:

Bromide Concentration: Higher initial bromide concentrations in the source water generally lead to increased bromate formation who.intcore.ac.ukresearchgate.net. The conversion of bromide to bromate can range from 10% to 50% during ozonation core.ac.uk.

Ozone Dose and Contact Time: Increased ozone dose and contact time during ozonation typically result in higher bromate formation who.intcore.ac.ukmdpi.com.

pH: pH plays a crucial role in bromate formation during ozonation. At lower pH, ozone is more stable, and hydroxyl radical formation is slower, which can limit bromate formation acs.orgcore.ac.uk. Higher pH values favor ozone decomposition and hydroxyl radical formation, potentially increasing bromate formation core.ac.uk. Studies have shown that bromate formation can increase significantly with increasing pH core.ac.uk.

Temperature: Temperature affects reaction rates. Higher temperatures can lead to faster reactions between bromide and oxidants, as well as faster ozone decomposition, influencing bromate formation acs.orgwho.intcore.ac.ukresearchgate.net. Bromate formation has been observed to increase with increasing temperature core.ac.ukresearchgate.net.

Natural Organic Matter (NOM): The presence and characteristics of NOM can influence bromate formation. NOM can compete with bromide for reactions with ozone and hydroxyl radicals, potentially reducing bromate formation who.intcore.ac.uk. However, the effect can be complex, as NOM can also influence ozone decomposition and •OH formation core.ac.uk.

Alkalinity: Alkalinity, primarily due to bicarbonate and carbonate ions, can scavenge hydroxyl radicals, thereby reducing bromate formation via the indirect pathway acs.orgjocpr.com.

Ammonia (B1221849): The presence of ammonia can inhibit bromate formation during ozonation by reacting with HOBr to form bromamines, which are less susceptible to oxidation to bromate jocpr.commdpi.com.

Research findings highlight the interplay of these factors. For example, studies have shown that the specific ozone dose (mg O₃ per mg dissolved organic carbon) is decisive for bromate formation during wastewater ozonation acs.org. Bromate formation is initiated at specific ozone doses typically above 0.5 mg O₃/mg DOC acs.org.

Data illustrating the impact of these factors can be seen in various studies. For instance, research on ozonation of lake water showed that blocking the indirect pathway with a •OH scavenger reduced bromate formation significantly, indicating the dominance of the indirect pathway in that specific water matrix jocpr.com. Another study observed that increasing temperature and initial bromide concentration progressively increased bromate formation during both chlorination and ozonation researchgate.net.

| Factor | Effect on Bromate Formation (General Trend) | Notes |

| Initial Bromide Concentration | Increase | Direct reactant for bromate formation. |

| Ozone Dose | Increase | Provides oxidant for bromide oxidation. |

| Contact Time (Ozonation) | Increase | Allows more time for reactions to occur. |

| pH (Ozonation) | Increase (generally at higher pH) | Influences ozone decomposition and •OH formation. |

| Temperature | Increase | Increases reaction rates. |

| Natural Organic Matter (NOM) | Decrease (often, by scavenging oxidants) | Effect can be complex depending on NOM type and concentration. |

| Alkalinity | Decrease (by scavenging •OH) | Reduces the contribution of the indirect pathway. |

| Ammonia | Decrease (by forming bromamines) | Inhibits oxidation of HOBr/OBr⁻ to bromate. |

This table summarizes the general trends observed for the impact of various factors on bromate formation kinetics. The magnitude of these effects can vary depending on the specific water matrix and treatment conditions.

Bromide Ion Concentration

The concentration of bromide ions in the source water is a primary factor governing bromate formation during ozonation core.ac.ukmdpi.comndsu.edutandfonline.comresearchgate.net. Higher initial bromide concentrations generally lead to increased bromate formation core.ac.ukmdpi.comndsu.edutandfonline.com. Studies indicate that bromate can become problematic in waters containing greater than 50 µg/L of bromide ndsu.edu. The conversion of bromide to bromate during ozonation typically ranges between 10% and 50% core.ac.uk. Waters with bromide content below 20 µg/L have a low probability of significant bromate formation, while those exceeding 100 µg/L are considered highly problematic mdpi.com.

Ozone Dose and Contact Time

The applied ozone dose and the contact time (Ct), which is the product of disinfectant concentration and time, significantly influence bromate formation core.ac.ukspartanwatertreatment.commdpi.commazzei.netresearchgate.netitb.ac.id. Both increasing ozone dose and contact time lead to increased bromate formation core.ac.ukmdpi.commazzei.netresearchgate.netitb.ac.id. The relationship between bromate formation and Ct is often described as linear, with higher Ct values resulting in greater bromate formation core.ac.uk. For a given ozone exposure, higher levels of bromate formation can occur acs.org. The specific ozone dose, defined as milligrams of O₃ per milligram of dissolved organic carbon (DOC), is also decisive; bromate formation can be initiated at specific ozone doses above approximately 0.5 mg O₃/mg DOC acs.orgnih.gov.

pH and Alkalinity Effects

Solution pH plays a critical role in bromate formation, largely due to its influence on ozone chemistry and the speciation of bromine intermediates acs.orgcore.ac.uktandfonline.comnih.govwho.int. Higher pH values generally favor increased bromate formation acs.orgcore.ac.uktandfonline.comnih.govwho.int. At higher pH, ozone is less stable, promoting the formation of hydroxyl radicals, which are strong oxidants involved in bromate formation pathways acs.orgcore.ac.uk. Additionally, higher pH shifts the equilibrium of hypobromous acid (HOBr) towards the more reactive hypobromite ion (OBr⁻), which is more readily oxidized to bromate core.ac.uk. Lowering the pH can significantly reduce bromate formation and is considered an effective mitigation strategy, although it may increase the formation of brominated organic compounds core.ac.ukwho.int.

Alkalinity, primarily due to the presence of carbonate and bicarbonate ions, can influence bromate formation by scavenging hydroxyl radicals acs.orgtandfonline.comnih.govwho.int. Carbonate and bicarbonate react with •OH, potentially reducing the amount of •OH available for bromide oxidation acs.orgnih.gov. However, the effect of alkalinity is complex, as carbonate radicals can also act as oxidants acs.orgnih.gov. Some studies indicate that increased alkalinity increases bromate formation tandfonline.comwho.int, while others suggest it decreases formation by scavenging •OH acs.orgtandfonline.comnih.gov. The influence of alkalinity on bromate formation is dependent on pH and DOC concentration acs.orgnih.gov.

Influence of Natural Organic Matter (NOM)

Natural Organic Matter (NOM) in water can significantly influence bromate formation during ozonation acs.orgndsu.eduresearchgate.netnih.govexlibrisgroup.com. NOM can act as a scavenger for both ozone and hydroxyl radicals, thereby reducing the amount of these oxidants available to react with bromide acs.orgnih.govexlibrisgroup.com. Additionally, NOM can react directly with bromine intermediates, acting as a bromine sink exlibrisgroup.com. The presence of NOM generally leads to reduced bromate formation compared to NOM-free water exlibrisgroup.com. The extent of this influence depends on the concentration and characteristics of the NOM acs.orgnih.govexlibrisgroup.com.

Temperature Effects on Reaction Rates

Temperature affects the rates of the chemical reactions involved in bromate formation and the decomposition rate of ozone acs.orgcore.ac.uktandfonline.commazzei.netnih.govwho.int. Generally, higher temperatures lead to faster reaction rates between bromide and oxidizing species (ozone and •OH), as well as faster ozone decomposition acs.orgnih.gov. This can result in increased bromate formation at higher temperatures acs.orgcore.ac.uktandfonline.comwho.int. The effect of temperature can be more pronounced at higher ozone doses core.ac.uk. Temperature variations can be a significant factor for water treatment plants, with higher bromate levels observed during warmer seasons core.ac.uk.

Here is a summary of the factors influencing bromate formation during ozonation:

| Factor | Effect on Bromate Formation (General Trend) | Notes |

| Bromide Ion Concentration | Increase | Direct precursor; higher concentration leads to more bromate. core.ac.ukmdpi.comndsu.edutandfonline.com |

| Ozone Dose and Contact Time | Increase | More oxidant available for bromide oxidation. core.ac.ukspartanwatertreatment.commdpi.commazzei.netresearchgate.netitb.ac.id |

| pH | Increase (at higher pH) | Affects ozone stability, •OH formation, and bromine species speciation. acs.orgcore.ac.uktandfonline.comnih.govwho.int |

| Alkalinity | Variable/Complex | Scavenges •OH but carbonate radicals can also oxidize. Can increase or decrease depending on conditions. acs.orgtandfonline.comnih.govwho.int |

| Natural Organic Matter (NOM) | Decrease | Scavenges oxidants and reacts with bromine intermediates. acs.orgndsu.eduresearchgate.netnih.govexlibrisgroup.com |

| Temperature | Increase | Increases reaction rates and ozone decomposition. acs.orgcore.ac.uktandfonline.commazzei.netnih.govwho.int |

Enhanced Ozonation Processes (EOPs) and Bromate Dynamics

Enhanced Ozonation Processes (EOPs), which are ozone-based advanced oxidation processes, have been explored for their effectiveness in removing emerging organic contaminants ndsu.edutandfonline.comunlv.edu. These processes often involve the increased generation of highly oxidizing radicals, such as hydroxyl radicals ndsu.edutandfonline.com. While effective for contaminant degradation, the use of EOPs can also impact bromate formation ndsu.edutandfonline.comunlv.edu.

Peroxone and Electro-peroxone Systems

The Peroxone process (O₃/H₂O₂) involves the addition of hydrogen peroxide to ozone d-nb.infotudelft.nlnih.govnih.govresearchgate.net. This process can enhance the formation of hydroxyl radicals, which can be beneficial for degrading organic pollutants nih.gov. However, the increased radical activity can also potentially contribute to bromate formation ndsu.edu. Conversely, hydrogen peroxide can also act to suppress bromate formation by scavenging ozone and reacting with bromine intermediates d-nb.infotudelft.nlnih.govnih.govresearchgate.net. The balance between pollutant removal and bromate formation in the Peroxone process depends on the ratio of hydrogen peroxide to ozone dose nih.govnih.gov. A sufficient hydrogen peroxide dose is required to minimize bromate formation nih.gov.

Electro-peroxone is another type of enhanced ozonation process that has been investigated for its potential in controlling bromate formation ndsu.edutandfonline.comunlv.edu. These processes aim to optimize radical production while minimizing the undesirable formation of bromate.

Photolytic Ozonation Processes

Photolytic ozonation (O₃/UV) is an advanced oxidation process (AOP) that combines ozone with UV irradiation. While AOPs are effective for degrading various pollutants, they can also influence bromate formation. Studies have investigated the formation of bromate from bromide in UV/H₂O₂ and UV/PDS systems, noting that bromate can form, though potentially at lower levels compared to some other processes. benchchem.com Research has explored the removal of bromate formed during ozonation of groundwater using UV treatment, observing that UV can reduce bromate to bromide ions. researchgate.net The efficiency of bromate removal by UV can be influenced by water composition, including the concentration of ammonia and dissolved organic carbon (TOC), as well as the presence of intermediate bromide species formed during ozonation. researchgate.net

Heterogeneous Catalytic Ozonation

Heterogeneous catalytic ozonation (HCO) involves the use of solid catalysts to enhance the ozonation process. Bromate is a major inorganic byproduct of concern in HCO when bromide is present. rsc.orgrsc.org While many studies report less bromate formation in HCO compared to ozonation alone, the effect of catalysts varies depending on their interaction with ozone and the dominant bromate formation pathway (direct O₃ oxidation vs. indirect •OH oxidation). rsc.orgrsc.org Catalysts can influence bromate formation by promoting the decomposition of aqueous ozone and increasing •OH generation. rsc.org The addition of catalysts can also affect the generation of hydrogen peroxide (H₂O₂) and facilitate redox reactions on the catalyst surface, which may reduce different bromine species and lead to a lower bromate yield. rsc.orgrsc.org For example, cerium dioxide (CeO₂) has shown effectiveness in inhibiting bromate formation during ozonation in some studies. hep.com.cn

Sonolytic Ozonation Applications

Sonolytic ozonation (US/O₃) combines ultrasound with ozonation. This process can enhance the degradation of pollutants by increasing the mass transfer rate of ozone and promoting the formation of hydroxyl radicals. nih.govresearchgate.net Studies have investigated bromate formation from bromide during sonolytic ozonation. At neutral pH, the bromate conversion rate can be significantly increased by ultrasound compared to ozonation without ultrasound. nih.gov This is attributed mainly to the sonolytic decomposition of ozone and enhanced gas-liquid transfer. nih.gov The formation of bromate in sonolytic ozonation can increase with increasing pH. nih.gov However, the reduction of HOBr/OBr⁻ with ultrasound suggests that bromate formation might be inhibited due to H₂O₂ generation under ultrasound, indicating a potential competition between bromate and bromide formation at high ozone flow rates. nih.gov

Strategies for Bromate Mitigation and Control in Water Treatment

Minimizing bromate formation during ozonation is prioritized as removing bromate after formation is less feasible. nih.govacs.org Various strategies are employed to control bromate in water treatment.

Pre-oxidation Strategies for Bromide Management

Reducing the initial bromide concentration in the source water is a primary strategy for mitigating bromate formation, as bromate formation is roughly proportional to the initial bromide concentration. nih.gov While techniques exist for bromide removal from wastewater, their suitability for full-scale water treatment can be limited by costs and effectiveness. lidkoping.se Pre-oxidation processes using oxidants like chlorine, chlorine dioxide, and permanganate (B83412) before ozonation can affect ozone and •OH chemistry, potentially influencing bromate formation through changes in DOM properties. nih.gov Some studies have explored novel pre-treatments, such as using permanganate-ammonia combinations, which showed potential for preventing bromate formation while maintaining contaminant removal efficiency. researchgate.net

Optimization of Ozone Dosing and Contact Conditions

Optimizing ozone dosing and contact conditions is critical for minimizing bromate formation while achieving disinfection and oxidation targets. nih.govbesjournal.comiwaponline.com Bromate formation is dependent on the ozone dose. iwaponline.com Keeping ozone concentrations in the water at low levels can help minimize bromate formation, as this promotes the rapid transformation of ozone into hydroxyl radicals. eawag.ch A new ozone injection method, "ozone strong water" (OSW), has been developed to separate ozone injection and mass transfer from the reaction, allowing for need-based ozone dosing and potentially reducing bromate formation even at elevated bromide concentrations. ewwmconference.com Controlling pH also plays a decisive role; lower pH values can lead to lower bromate formation for a given ozone exposure. nih.govepfl.ch This is because at lower pH, ozone is more stable and •OH formation is slower. nih.gov

Chemical Addition for Bromate Suppression (e.g., Hydrogen Peroxide, Ammonia)

Chemical additives like hydrogen peroxide (H₂O₂) and ammonia (NH₃) are used to suppress bromate formation during ozonation. nih.govacs.orgrsc.orgjocpr.comresearchgate.netresearchgate.net

Ammonia: Ammonia can react with HOBr to form bromamine (B89241), which inhibits the direct pathway of bromate formation. epfl.chjocpr.com However, this reaction is reversible, requiring higher ammonia concentrations than might be expected. epfl.ch Ammonia addition can effectively scavenge HOBr to form NH₂Br. epfl.ch While ammonia can suppress bromate, studies suggest it might increase the toxicity of organic byproducts. researchgate.netresearchgate.net

The effectiveness of these chemical additions is influenced by water quality parameters such as organic matter, ammonia, and bromide concentrations. researchgate.net

Data Table: Impact of Chemical Addition on Bromate Formation

| Chemical Additive | Proposed Mechanism of Bromate Suppression | Observed Effects | References |

| Hydrogen Peroxide | Accelerates O₃ decomposition, minimizes O₃ exposure, reduces HOBr/OBr⁻ | Can inhibit bromate; effect depends on water quality and H₂O₂/O₃ ratio; excess can enhance formation. | eawag.chjocpr.comresearchgate.netacs.org |

| Ammonia | Reacts with HOBr to form bromamine (NH₂Br), inhibiting direct pathway | Can suppress bromate by scavenging HOBr; effectiveness influenced by concentration; may increase toxicity of organic byproducts. | epfl.chjocpr.comresearchgate.netresearchgate.net |

pH Adjustment for Minimizing Bromate Yield

The pH of water plays a crucial role in the formation of bromate during ozonation. At lower pH values, ozone is more stable, and the formation of hydroxyl radicals (•OH), which are strong oxidants, is slower. nih.govacs.orgcore.ac.uk This is demonstrated by significantly lower Rct values (a measure of hydroxyl radical exposure) at pH 6 compared to pH 9. nih.govacs.org Under acidic conditions, the primary reaction between ozone and bromide leads to the formation of hypobromous acid (HOBr). nih.govacs.org HOBr is not readily oxidized further by ozone due to its low reactivity with ozone. nih.govacs.org

Conversely, at higher pH values, ozone decomposes more rapidly, leading to increased formation of hydroxyl radicals. This promotes the oxidation of bromide and intermediate bromine species, increasing bromate formation. nih.govacs.orgcore.ac.uk Studies have shown that bromate concentrations are higher at pH 8 compared to pH 6 under similar ozonation conditions. nih.govacs.org For instance, during the ozonation of Seine River water with a bromide concentration of 60 µg/L, bromate concentrations of 4 µg/L and 9 µg/L were observed at pH 6 and pH 8, respectively, for an ozone exposure of 10 mg L⁻¹ min⁻¹. nih.govacs.org

Therefore, lowering the pH during ozonation can be an effective strategy for minimizing bromate formation, while still achieving disinfection objectives with a lower level of bromate. nih.govacs.orgcore.ac.uk However, this approach must consider potential increases in the formation of brominated organic compounds at lower pH and the cost associated with pH reduction, especially in waters with high alkalinity. core.ac.uk

Remediation Technologies for Bromate Contaminated Water

Given the concerns associated with bromate in water, various technologies have been developed for its removal or reduction.

Catalytic Hydrogenation for Bromate to Bromide Conversion

Catalytic hydrogenation is a promising technique for treating bromate-polluted water by converting bromate into less harmful bromide ions using hydrogen as a reducing agent. mdpi.comrsc.orgresearchgate.net This method avoids the production of byproducts often associated with other treatment technologies like membranes or ion exchange. mdpi.com

The catalytic reduction typically occurs on the surface of a catalyst, often involving the dissociative adsorption of hydrogen followed by the reduction of adsorbed bromate anions by hydrogen atoms. mdpi.com Noble metal catalysts, such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), supported on materials like activated carbon or aluminum oxide (Al₂O₃), have shown effectiveness in this process. mdpi.comresearchgate.netcapes.gov.br Studies have demonstrated high bromate removal rates using these catalysts at room temperature and atmospheric pressure. mdpi.comcapes.gov.br

The efficiency of catalytic hydrogenation can be influenced by several factors, including pH, catalyst material, and the presence of other ions. Acidic pH can enhance the reaction rate, although very low pH might lead to the formation of bromine instead of bromide. mdpi.com The choice of support material for the catalyst also plays a role; for example, Pd/Al₂O₃ has shown higher catalytic activity at pH 5.6 compared to Pd/SiO₂ and Pd/AC, attributed to electrostatic attraction between the bromate ion and the catalyst surface. capes.gov.br Coexisting anions like chloride (Cl⁻), bromide (Br⁻), and sulfate (B86663) (SO₄²⁻) can suppress bromate reduction, with sulfate exhibiting a particularly marked inhibitory effect due to competitive adsorption on active sites. capes.gov.br

Alternative approaches involve using solid hydrogen-releasing compounds like sodium borohydride (B1222165) (NaBH₄) in conjunction with catalysts, which can be advantageous for safety and handling. rsc.org Metal-organic frameworks (MOFs), including those containing non-noble metals like iron and cobalt, have been explored as catalysts for bromate reduction using NaBH₄. rsc.org This combination has shown efficient bromate reduction to bromide, with the NaBH₄ dosage being a significant factor influencing removal efficiency. rsc.org

Bioreactor Systems for Bromate Reduction in Groundwater

Biological reduction of bromate to bromide using indigenous microbial populations is another potential remediation technique, particularly for contaminated groundwater. iwaponline.comcranfield.ac.ukiwaponline.comnih.govcranfield.ac.uk This approach often involves the addition of a carbon source to stimulate microbial activity, analogous to denitrification systems. iwaponline.comcranfield.ac.ukiwaponline.com

Laboratory-scale studies using anaerobic suspended growth chemostat systems have demonstrated bromate reduction in groundwater with the addition of glucose as a carbon source. iwaponline.comiwaponline.com While initial specific reduction rates were relatively low compared to denitrification, enrichment trials have shown significantly increased rates, suggesting the presence of high-rate bromate-reducing bacterial strains. iwaponline.comiwaponline.com For example, specific reduction rates up to 160.48 µmol Br⁻ g dry wt⁻¹ hr⁻¹ were achieved in enriched systems. iwaponline.comiwaponline.com

Pilot-scale studies using fixed-film bioreactors have also confirmed the potential of biological bromate reduction for groundwater remediation. cranfield.ac.uknih.govcranfield.ac.uk These systems, seeded with enriched biomass, have shown high bromate removal efficiency, with stoichiometric conversion to bromide. cranfield.ac.uknih.gov Reduction of 87-90% of bromate influent has been observed in fixed-film systems with appropriate retention times. nih.gov Factors such as retention time, carbon source, and influent bromate concentration can influence the reduction rates. cranfield.ac.uk While pH did not significantly affect bromate reduction rates in one study, other parameters like temperature and the presence of nitrate (B79036) can play a role. cranfield.ac.uknih.gov Biological bromate reduction can be slow and may occur only after the complete reduction of competing ions like nitrate. nih.gov

Recent research has explored coupling biological bromate reduction with in situ gas fermentation using H₂/CO₂ mixtures as a feedstock in membrane biofilm reactors (MBfRs). nih.gov This approach eliminates the need for external organic carbon sources and has demonstrated high bromate removal efficiency, with the reduction primarily driven by volatile fatty acids (VFAs) produced from gas fermentation. nih.gov

Bromate Incorporation into Calcium Carbonate Minerals

The incorporation of trace elements, including bromine, into calcium carbonate minerals like calcite and aragonite is of interest in various fields, such as using speleothems as proxies for past environmental conditions. Understanding how bromate incorporates into these mineral structures is crucial for interpreting such records.

Computer Simulation Studies of BrO₃⁻ Oxyanion Incorporation

Computer simulation studies, often based on quantum mechanical calculations, have been employed to investigate the incorporation of bromate (BrO₃⁻) oxyanions into the crystal structures of calcium carbonate polymorphs, specifically calcite and aragonite. reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.net These studies aim to understand the chemical nature and environment of bromine-containing impurities within these minerals. reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.net

Simulations have shown that bromate can substitute for carbonate ions within the mineral lattice. reading.ac.ukresearchgate.net The ease of incorporation can depend on the specific calcium carbonate phase, with differences observed between calcite and aragonite. reading.ac.ukresearchgate.net The relative density of the mineral phase can influence the favorability of oxyanion incorporation. reading.ac.ukresearchgate.net

Impurity Binding Effects in Calcite and Aragonite

The incorporation of negatively charged bromate oxyanions into the calcium carbonate lattice requires charge compensation. This is often achieved by the co-incorporation of positively charged alkali-metal cations (e.g., Li⁺, Na⁺, K⁺). reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.netresearcher.life Computer simulations have explored the interplay between impurity binding effects and configurational entropy in determining the distribution of bromate oxyanions and these compensating cations within the mineral structure. reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.netresearcher.life

An impurity binding effect favors the association of oppositely charged impurities in nearest-neighbor configurations. reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.netresearcher.life This binding effect is predicted to be stronger in aragonite than in calcite and varies depending on the alkali-metal cation (in the order Li < Na < K). reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.netresearcher.life At concentrations above parts-per-million, bromate impurities are expected to be paired with compensating cations in close proximity within the crystal lattice. reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.netresearcher.life

While bromate substitution compensated by sodium or potassium cations is predicted to be metastable with respect to the formation of solid NaBrO₃ or KBrO₃ phases, the calculated solubility limits of BrO₃⁻ in calcite and aragonite are higher than those for other oxyanions like sulfate (SO₄²⁻) and molybdate (B1676688) (MoO₄²⁻), which are also used as volcanic records in speleothems. reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.netresearcher.life The incorporation of oxyanions like sulfate and molybdate can cause significant elastic strain on the crystal due to their large, tetrahedral geometries, making bulk lattice incorporation thermodynamically unfavorable in some cases. reading.ac.ukresearchgate.net Surfaces and surface defects may provide more favorable environments for hosting such impurities. reading.ac.ukresearchgate.net

Role of Charge-Compensating Alkali-Metal Cations

The environmental chemistry of bromate (BrO3-) in aqueous systems, particularly its formation, mitigation, and remediation, can be significantly influenced by the presence of charge-compensating alkali-metal cations (Li+, Na+, K+, Rb+, Cs+). These monovalent cations, found in Group 1 of the periodic table, readily lose their outermost electron to form +1 ions and are common constituents of natural waters and brines. libretexts.orgwikipedia.org

Research indicates that alkali-metal cations can play a role in the incorporation of bromate into solid matrices, such as calcium carbonate polymorphs like calcite and aragonite, which are relevant in environmental archives like speleothems. reading.ac.ukreading.ac.uk A computer simulation study investigating the incorporation of bromate oxyanions in calcite and aragonite found that the relative distributions of bromate and charge-compensating alkali-metal cations are determined by an interplay between an impurity binding effect and a configurational entropic effect. reading.ac.ukreading.ac.uk The impurity binding effect, which is the tendency for the cation to be near the bromate impurity, was found to be stronger for aragonite than for calcite. reading.ac.ukreading.ac.uk Furthermore, the strength of this binding effect changes in the order Li < Na < K. reading.ac.ukreading.ac.uk For bromate concentrations above parts-per-million, the bromate impurities are expected to be paired with compensating cations in nearest-neighbour configurations. reading.ac.ukreading.ac.uk

While bromate substitution compensated by sodium or potassium cations is predicted to be metastable with respect to the phase separation of solid sodium bromate (NaBrO3) or potassium bromate (KBrO3), the solubility limits of bromate in calcite and aragonite are still higher than those calculated for other oxyanions like sulfate (SO42-) and molybdate (MoO42-) that are used as volcanic records in speleothems. reading.ac.ukreading.ac.uk The chemistry of the aliovalent bromate/carbonate substitution differs from isovalent substitutions, and charge compensating mechanisms are expected to play a significant role in the thermodynamics of bromate incorporation. reading.ac.uk Studies on iodate (B108269) substitution in calcite have also shown an energetic preference for compensating cations like H+ or Na+ to be near the iodate impurity. reading.ac.uk

The influence of alkali-metal cations extends beyond solid-phase incorporation. In aqueous solutions, the nature of the alkali cation can affect the behavior of anions and the surrounding water molecules. pku.edu.cn Studies on the reorientation of water in the hydration shell of halide anions have shown that alkali cations influence this process. pku.edu.cn The electric field exerted by the cation, which is larger for smaller cations like Na+ compared to K+, can align the static dipoles of water molecules around the anion, affecting water dynamics. pku.edu.cn

While the direct role of alkali-metal cations on bromate formation during processes like ozonation is not as extensively documented as the influence of factors like pH and temperature, the ionic strength of the solution, which is contributed by all dissolved ions including alkali metals, can accelerate the decomposition of ozone, a key factor in bromate formation from bromide. wateronline.com

The interactions between alkali metal cations and bromate ions in aqueous solution can be influenced by factors such as ion pairing and hydration. Alkali metal ions, except for lithium, are generally weakly hydrated with a single shell of water molecules, while the smaller lithium ion is more strongly hydrated, potentially with a second hydration shell. acs.org The strength of electrostatic interactions between alkali metal ions and water is generally weak due to their low charge density, especially for larger ions. acs.org

Further research is needed to fully elucidate the complex interactions between different alkali-metal cations and bromate in various aqueous environmental scenarios, particularly concerning their specific effects on bromate formation kinetics, stability, and reactivity during water treatment and in natural water systems.

Advanced Analytical Methodologies for Calcium Bromate and Bromate Ion Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating the bromate (B103136) ion from complex sample matrices, thereby preventing interference from other ions and ensuring accurate quantification.

Ion Chromatography with Conductivity Detection (IC-CD)

Ion chromatography with suppressed conductivity detection is a well-established technique for the analysis of inorganic anions, including bromate. thermofisher.com This method utilizes an anion-exchange column to separate bromate from other ions based on their affinity for the stationary phase. A carbonate-hydrogencarbonate eluent is commonly used to carry the sample through the column. nih.gov After separation, a suppressor system is employed to reduce the background conductivity of the eluent and convert the sample anions to their more conductive acid form, thus enhancing the signal-to-noise ratio for the analyte. nih.gov

The performance of IC-CD is sufficient for many applications, but achieving the very low limits of detection (LOD) required for drinking water regulations can be challenging due to potential interferences from high concentrations of common anions like chloride and carbonate. thermofisher.commetrohm.com Optimized separation, for instance by combining specific guard and analytical columns, can improve the resolution between bromate and interfering peaks, allowing for a limit of quantification (LOQ) of around 1 µg/L. metrohm.com One study achieved a detection limit of 0.50 µg/L using a dual suppressor system (a chemical suppressor combined with a CO₂ suppressor) to lower the background conductivity. nih.gov However, IC-CD is generally considered less sensitive than other available methods and may require sample pretreatment to manage matrix interferences. researchgate.net

Table 1: Performance Characteristics of IC-CD for Bromate Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Analytical Column | Metrosep A Supp 5 / Metrosep A Supp 7 | nih.govmetrohm.com |

| Eluent | 3.2 mmol/L Na₂CO₃ - 1.0 mmol/L NaHCO₃ | nih.gov |

| Detection | Suppressed Conductivity | nih.govmetrohm.com |

| Linearity Range | 5-100 µg/L | nih.gov |

| Detection Limit (LOD) | 0.50 µg/L | nih.gov |

| Limit of Quantification (LOQ) | ~1 µg/L | metrohm.com |

| Sample Recoveries | 96.1% - 107% | nih.gov |

Ion Chromatography with Post-Column Reaction (IC-PCR) and UV Detection

To overcome the sensitivity limitations of conductivity detection, Ion Chromatography with Post-Column Reaction (IC-PCR) coupled with UV/Visible detection offers a highly specific and sensitive alternative. metrohm.com This technique separates bromate using ion chromatography, and the eluent is then mixed with a reagent in a post-column reactor to produce a new chemical species that strongly absorbs UV or visible light. researchgate.netlcms.cz